5-Bromo-1,3-dimethoxy-2-methylbenzene
Description
Properties
IUPAC Name |
5-bromo-1,3-dimethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWBXDLFPQBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Basis
The compound can be synthesized via electrophilic aromatic substitution using bromine sources such as hydrogen bromide (HBr) or sodium bromide (NaBr) in the presence of a pyridinium nitrate catalyst ([C₄Py]NO₃). This method, developed by researchers in 2023, leverages molecular oxygen (O₂) as a terminal oxidant, aligning with green chemistry principles. The reaction proceeds through a radical-intermediate pathway, where the nitrate ion (NO₃⁻) facilitates the generation of bromine radicals (Br- ) from HBr or NaBr. These radicals selectively target electron-rich positions on the aromatic ring, guided by the directing effects of methoxy (-OCH₃) and methyl (-CH₃) groups.
Optimized Reaction Conditions
Key parameters influencing yield and selectivity include catalyst loading, bromide equivalents, and temperature. For monobromination of 1,3-dimethoxy-2-methylbenzene, optimal conditions involve:
-
Catalyst : 5 mol% [C₄Py]NO₃
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Bromide source : 1.15 equiv NaBr in acetic acid (AcOH)
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Temperature : Room temperature (25°C)
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Reaction time : 5 hours
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Atmosphere : O₂ balloon
Under these conditions, the reaction achieves near-quantitative conversion (99%) and selectivity for the 5-bromo isomer.
Table 1: Aerobic Bromination Optimization for 5-Bromo-1,3-dimethoxy-2-methylbenzene
| Entry | Catalyst (mol%) | Br⁻ (equiv) | Temperature | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 5 | 1.15 | 25°C | 5 | 100 | 99 |
| 2 | 10 | 2.3 | 60°C | 12 | 100 | 95 |
| 3 | 20 | 3.5 | 90°C | 50 | 94 | 90 |
Substrate Scope and Limitations
The methodology is particularly effective for substrates with electron-donating groups (EDGs). For 1,3-dimethoxy-2-methylbenzene, the methyl group at the 2-position exerts a steric effect, slightly hindering bromination at the adjacent 5-position. However, the strong para-directing nature of the methoxy groups ensures regioselectivity. Competitive side reactions, such as dibromination or oxidation of methoxy groups, are suppressed at lower temperatures.
Alternative Synthetic Approaches
Traditional Electrophilic Aromatic Substitution
Classical bromination employs elemental bromine (Br₂) and Lewis acids like iron(III) bromide (FeBr₃). While this method is well-documented for analogous compounds, it faces challenges in scalability due to the handling of toxic Br₂ and corrosive FeBr₃. Furthermore, over-bromination is common unless stoichiometry is tightly controlled.
Grignard Reagent-Based Synthesis
Industrial Production Considerations
Scalability of Aerobic Bromination
The [C₄Py]NO₃-catalyzed system is amenable to continuous-flow reactors, which enhance heat and mass transfer while minimizing waste. Key industrial adaptations include:
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Catalyst recycling : The ionic liquid nature of [C₄Py]NO₃ allows for simple phase separation and reuse.
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Solvent selection : Acetic acid serves dual roles as a solvent and proton source, reducing the need for additional additives.
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Safety : O₂-driven bromination eliminates reliance on hazardous bromine gas.
Cost-Benefit Analysis
A comparative assessment of bromination methods reveals the aerobic approach as cost-effective for large-scale production:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents for nitration reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically employed.
Major Products Formed
Nitration: 5-Bromo-1,3-dimethoxy-2-methyl-4-nitrobenzene.
Oxidation: 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone.
Reduction: 1,3-Dimethoxy-2-methylbenzene.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-1,3-dimethoxy-2-methylbenzene serves as an intermediate for various compounds:
- Pharmaceuticals : It is utilized in synthesizing potential drug candidates due to its ability to undergo further chemical transformations.
- Agrochemicals : The compound's reactivity allows it to be modified into herbicides and pesticides.
Biology
The compound has shown promise in biological studies:
- Enzyme-Catalyzed Reactions : It can be used as a probe in biochemical assays to study enzyme activity.
- Antimicrobial Activity : Similar bromo-substituted compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli .
Medicine
This compound has potential applications in medicinal chemistry:
- Anticancer Activity : Research indicates that bromo-substituted aromatic compounds can inhibit cancer cell proliferation. In vitro studies suggest that such compounds may modulate critical signaling pathways involved in cell survival and growth .
Antimicrobial Properties
A study investigating the antimicrobial efficacy of similar compounds demonstrated that certain bromo derivatives effectively inhibited the growth of gram-positive and gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Activity
In vitro assays have shown that certain bromo compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through oxidative stress mechanisms or by inhibiting specific metabolic enzymes critical for cancer cell survival .
Data Tables
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The bromine atom and methoxy groups influence the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The table below compares 5-Bromo-1,3-dimethoxy-2-methylbenzene with analogs differing in substituents, highlighting key structural and functional differences:
Key Findings from Comparative Studies
Reactivity in Electrophilic Substitution :
- Methoxy groups in this compound enhance ring activation, favoring electrophilic substitution at positions 4 and 6 .
- In contrast, chloro (5-Bromo-1,3-dichloro-2-methylbenzene) and sulfonyl (5-Bromo-1,3-dimethyl-2-methylsulfonylbenzene) substituents deactivate the ring, requiring harsh conditions for further reactions .
Cross-Coupling Potential: The bromine atom in this compound is highly reactive in palladium-catalyzed cross-coupling reactions due to the electron-rich environment from methoxy groups . Bromine in 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is less reactive due to electron-withdrawing fluorine and trifluoromethoxy groups, necessitating specialized catalysts .
Crystallographic and Structural Insights :
- Halogenated analogs (e.g., 5-Bromo-2-iodo-1,3-dimethylbenzene) demonstrate utility in crystal engineering for conductive polymers, highlighting the importance of halogen positioning .
Biological Activity
5-Bromo-1,3-dimethoxy-2-methylbenzene, with the CAS number 90561-18-5, is an organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 231.09 g/mol
- Density : 1.4 g/cm³
- Melting Point : 62-66 °C
- Boiling Point : Not available
- Flash Point : 103.1 °C
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of bromo-substituted benzene compounds have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
- Case Study : A study on related compounds demonstrated that certain bromo derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli . This suggests a potential for this compound to possess similar antimicrobial properties.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research into bromo-substituted aromatic compounds has revealed their ability to inhibit cancer cell proliferation.
- Research Findings : In vitro studies have shown that certain bromo compounds can inhibit the growth of cancer cell lines, indicating that this compound may also exhibit similar effects . The mechanisms often involve the modulation of signaling pathways critical for cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways, particularly those associated with cancer cell growth and bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that bromo compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells and inhibition of bacterial growth.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity and function.
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-Bromo-1,3-dimethoxy-2-methylbenzene, and how can purity be ensured?
Methodological Answer: A two-step synthesis is often employed for structurally similar brominated dimethoxy compounds:
Methylation and Bromination : Start with a substituted phenol derivative. For example, brominate 1,3-dimethoxy-2-methylbenzene using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Monitor reaction progress via TLC (n-pentane/EtOAc = 3:1, Rf ≈ 0.86) .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization. Confirm purity via GC (>95%) or HPLC, referencing retention times against standards .
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in CDCl₃ are critical. Expect signals for methoxy groups (δ ~3.8 ppm), aromatic protons (δ ~6.4–6.5 ppm), and methyl groups (δ ~2.1 ppm). Compare with published data for 5-Ethyl-1,3-dimethoxy-2-methylbenzene (δ = 6.42 ppm for aromatic protons) .
- Mass Spectrometry : Use ESI+ to detect [M+H]+ (expected m/z ~245) and confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : If single crystals are obtained, employ SHELXL for refinement to resolve steric effects of substituents .
Advanced Research Questions
Q. Q3. How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O. Monitor regioselectivity via LC-MS, as steric hindrance from methyl and methoxy groups may slow transmetallation.
- Mechanistic Analysis : Compare kinetic data (e.g., turnover frequency) with DFT studies on analogous systems to assess electronic effects (e.g., B3LYP functional for transition-state modeling) .
Q. Q4. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d). Calculate HOMO-LUMO gaps to predict redox behavior. For thermochemical accuracy, include exact-exchange terms (e.g., hybrid functionals) .
- Solvent Effects : Simulate polarizable continuum models (PCM) in solvents like DCM or THF to correlate with experimental UV-Vis spectra.
Q. Q5. Are there documented isomerization pathways under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : Reflux in H₂SO₄/MeOH and monitor via ¹H NMR for demethylation (loss of methoxy signals) or positional isomerism.
- Basic Conditions : Treat with K₂CO₃ in DMF at 80°C; analyze by GC-MS for possible methyl migration (compare retention times with isomers like 5-Bromo-1,2,3-trimethoxybenzene) .
Q. Q6. How can this compound serve as a precursor for bioactive molecules?
Methodological Answer:
- Functionalization : Introduce amine or carboxyl groups via nucleophilic substitution (e.g., NaN₃ followed by Staudinger reaction). Test cytotoxicity using MTT assays against cancer cell lines.
- Structure-Activity Relationships (SAR) : Compare derivatives with varying substituents (e.g., 5-Bromo-1,3-thiazol-2-yl acetates) to identify pharmacophores .
Data Contradictions and Validation
Q. Q7. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
Methodological Answer:
- Standardization : Use internal standards (e.g., TMS) and ensure solvent consistency (CDCl₃ vs. DMSO-d₆). Cross-validate with computational NMR shifts (GIAO method at B3LYP/6-311++G(d,p)) .
- Collaborative Validation : Share raw data via platforms like NMRShiftDB to resolve outliers in methoxy or methyl group assignments .
Advanced Applications in Materials Science
Q. Q8. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer:
- Ligand Design : Coordinate with Cu(I) or Pd(II) via bromine and methoxy groups. Characterize MOFs via PXRD and BET surface area analysis.
- Catalytic Testing : Assess activity in C–C bond formation (e.g., Heck reactions) and compare turnover numbers with non-brominated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
